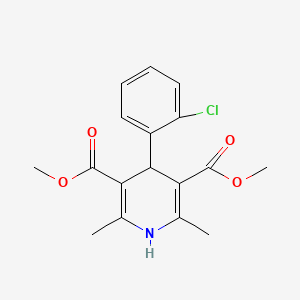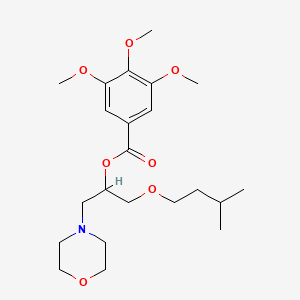
Aciculatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aciculatin is a complex organic compound known for its diverse biological activities. It is a flavonoid derivative, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aciculatin typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions where sugar moieties are attached to the flavonoid backbone. Reaction conditions usually involve the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation, to produce the flavonoid core. This is followed by chemical modification to introduce the specific functional groups required. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
Aciculatin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: This can convert carbonyl groups back to hydroxyl groups.
Substitution: Functional groups can be replaced with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Solvents such as methanol and dichloromethane are often used to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .
Scientific Research Applications
Aciculatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and its effects on enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It inhibits pro-inflammatory enzymes such as secretory phospholipase A2, lipoxygenase, and cyclooxygenase 2. It also modulates the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. These actions contribute to its anti-inflammatory and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Schaftoside: Another flavonoid glycoside with similar anti-inflammatory properties.
Apigenin: A flavonoid with known antioxidant and anticancer activities.
Luteolin: A flavonoid that shares similar anti-inflammatory and antioxidant properties.
Uniqueness
What sets Aciculatin apart is its specific glycosylation pattern, which may enhance its bioavailability and specific biological activities compared to other flavonoids .
Properties
CAS No. |
134044-97-6 |
|---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1 |
InChI Key |
RUTGHCUXABPJTJ-DJIPSUEUSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
134044-97-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate aciculatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















